Etimizol

描述

属性

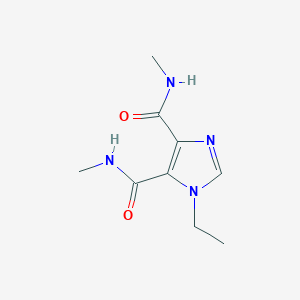

IUPAC Name |

1-ethyl-4-N,5-N-dimethylimidazole-4,5-dicarboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N4O2/c1-4-13-5-12-6(8(14)10-2)7(13)9(15)11-3/h5H,4H2,1-3H3,(H,10,14)(H,11,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYRFAMRQBZNEPX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=NC(=C1C(=O)NC)C(=O)NC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N4O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30213984 |

Source

|

| Record name | Etimizol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30213984 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64-99-3 |

Source

|

| Record name | Ethimizol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=64-99-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Etimizol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000064993 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Etimizol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30213984 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ETIMIZOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NG2MF3646P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Etimizol and Its Derivatives: A Technical Guide to Synthesis and Chemical Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Etimizol, chemically known as 1-ethyl-4,5-bis(N-methylcarbamoyl)imidazole, is a synthetic compound that has garnered interest for its diverse pharmacological activities, including its role as a respiratory stimulant and its potential nootropic effects. This technical guide provides a comprehensive overview of the synthesis and chemical properties of this compound and its derivatives, offering valuable insights for researchers and professionals engaged in drug discovery and development. The document details experimental protocols, presents quantitative data in a structured format, and visualizes key biological pathways to facilitate a deeper understanding of this class of compounds.

Chemical Properties of this compound

This compound is a white crystalline solid. Its fundamental chemical and physical properties are summarized in the table below, providing a quick reference for laboratory use.

| Property | Value | Reference |

| IUPAC Name | 1-ethyl-N,N'-dimethyl-1H-imidazole-4,5-dicarboxamide | [1] |

| Synonyms | Ethimizole, Antiffine, Ethylnorantifein | [2] |

| CAS Number | 64-99-3 | [3] |

| Molecular Formula | C₉H₁₄N₄O₂ | [3] |

| Molecular Weight | 210.23 g/mol | [1] |

| Appearance | Solid powder | [3] |

| Solubility | Soluble in Ethanol (33 mg/mL) | [2] |

| Predicted Density | 1.26 g/cm³ | [2] |

| Predicted logP (Octanol-Water Partition Coefficient) | -0.5 | [1] |

Synthesis of this compound and Its Derivatives

General Synthetic Pathway

The synthesis can be conceptualized as a multi-step process, beginning with the creation of the imidazole (B134444) ring, followed by the formation of the dicarboxamide moieties and subsequent N-alkylation.

Experimental Protocols

Step 1: Synthesis of Imidazole-4,5-dicarboxylic acid

A common precursor for the synthesis of this compound is imidazole-4,5-dicarboxylic acid. This can be prepared by the oxidation of benzimidazole (B57391) or through a process involving the reaction of tartaric acid dinitrate with ammonia (B1221849) and formaldehyde.[4] Another method involves reacting imidazole with formaldehyde, followed by treatment with nitric acid.[4]

Step 2: Formation of Imidazole-4,5-dicarbonyl dichloride

To activate the carboxylic acid groups for amidation, imidazole-4,5-dicarboxylic acid is converted to its corresponding acyl chloride.

-

Protocol: Imidazole-4,5-dicarboxylic acid (1 equivalent) is suspended in a suitable solvent (e.g., toluene). Thionyl chloride (excess, e.g., 9 equivalents) and a catalytic amount of N,N-dimethylformamide (DMF) are added.[5] The mixture is refluxed until the reaction is complete (e.g., 16 hours).[5] After cooling, the solid product is collected by filtration, washed with an inert solvent (e.g., benzene), and dried under vacuum.[5]

Step 3: Synthesis of N,N'-dimethyl-1H-imidazole-4,5-dicarboxamide

The acyl chloride is then reacted with methylamine to form the dicarboxamide.

-

Protocol: The imidazole-4,5-dicarbonyl dichloride is added portion-wise to a cooled solution of excess methylamine in a suitable solvent (e.g., tetrahydrofuran). The reaction is stirred at a low temperature and then allowed to warm to room temperature. After completion, the solvent is evaporated, and the product is purified, for example, by column chromatography.

Step 4: N-Alkylation to Yield this compound

The final step is the N-alkylation of the imidazole ring with an ethyl group.

-

Protocol: N,N'-dimethyl-1H-imidazole-4,5-dicarboxamide (1 equivalent) is dissolved in a suitable solvent (e.g., dimethylformamide). A base, such as potassium carbonate or sodium hydride, is added, followed by an ethylating agent like ethyl iodide. The reaction mixture is stirred at room temperature or with gentle heating until completion. The product, this compound, is then isolated and purified.

Synthesis of this compound Derivatives

The synthesis of this compound derivatives can be achieved by modifying the general synthetic pathway. For instance, using different amines in Step 3 would yield a variety of N-substituted dicarboxamides. Similarly, employing different alkylating agents in Step 4 would result in derivatives with various substituents at the N-1 position of the imidazole ring.

Biological Activity and Signaling Pathways

This compound is known to exert its pharmacological effects through the modulation of key signaling pathways, primarily involving adenylyl cyclase and protein kinase CK2.

Adenylyl Cyclase Pathway

This compound has been shown to have a stimulant action on the adenylyl cyclase system.[6] Activation of adenylyl cyclase leads to an increase in the intracellular concentration of the second messenger cyclic AMP (cAMP). This, in turn, can lead to a cascade of downstream effects, including the activation of protein kinase A (PKA) and subsequent phosphorylation of target proteins, which can influence various cellular processes.

Protein Kinase CK2 Pathway

This compound and its structural analogues have been found to modulate the activity of protein kinase CK2 (formerly casein kinase II).[7][8] CK2 is a ubiquitous serine/threonine kinase involved in a vast array of cellular processes, including gene expression, and its dysregulation is implicated in various diseases. The modulation of CK2 activity by this compound could contribute to its effects on long-term memory formation through the regulation of chromatin structure and gene expression.[7][8]

Conclusion

This technical guide has provided a detailed overview of the synthesis and chemical properties of this compound and its derivatives, tailored for a scientific audience. While a precise, publicly available industrial synthesis protocol for this compound remains elusive, a plausible synthetic route has been outlined based on established chemical principles. The summarized chemical properties and visualized signaling pathways offer a foundational understanding for further research and development in this area. The exploration of this compound's interactions with the adenylyl cyclase and protein kinase CK2 pathways opens avenues for the design of novel therapeutic agents with specific modulatory effects on these key cellular signaling networks. Further investigation into the synthesis of novel derivatives and a more profound elucidation of their mechanisms of action will be crucial in unlocking the full therapeutic potential of this class of compounds.

References

- 1. Ethimizol | C9H14N4O2 | CID 6168 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | TargetMol [targetmol.com]

- 3. medkoo.com [medkoo.com]

- 4. US4550176A - Preparation of imidazole-4,5-dicarboxylic acid - Google Patents [patents.google.com]

- 5. Exploring the potential of the novel imidazole-4,5-dicarboxyamide chemical exchange saturation transfer scaffold for pH and perfusion imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 6. [Mechanism of action of this compound on the energy metabolism of the neurogenically damaged myocardium] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. [Effect of etimizole structural analogues on protein kinase CK2, protein phosphorylation and transcription of chromatin in rat brain cortex and hippocampus] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Effect of etimizole structural analogues on protein kinase CK2, protein phosphorylation and transcription of chromatin in rat brain cortex and hippocampus [pbmc.ibmc.msk.ru]

Preclinical Pharmacological and Toxicological Profile of Etimizol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Etimizol, also known as Ethymisole, is a chemical compound with the systematic name 4,5-di(N-methylcarbamoyl)-1-ethyl-imidazole. It has been investigated for its diverse pharmacological activities, primarily as a cognitive enhancer and nootropic agent. Preclinical studies have also explored its potential as a respiratory stimulant and its effects on the central nervous and cardiovascular systems. This technical guide provides a comprehensive overview of the preclinical pharmacological profile and toxicology of this compound, summarizing key quantitative data, detailing experimental protocols, and visualizing relevant pathways and workflows.

Pharmacological Profile

Mechanism of Action

This compound exhibits a multifaceted mechanism of action, primarily centered on its role as a cognitive enhancer and its influence on cellular signaling pathways.

-

Cognitive Enhancement and Nootropic Effects : The principal molecular target of this compound is the multifunctional protein kinase CK2 (formerly casein kinase II).[1] By modulating the activity of this kinase, which is involved in a vast array of cellular processes including signal transduction and gene expression, this compound is thought to exert its memory-enhancing effects.[1] It has been shown to effectively alleviate amnesia, particularly when the underlying cause has a hypoxic component, such as in cases of hypobaric hypoxia or mechanical brain injury.[2] A notable advantage of this compound over other nootropics is its high efficacy following a single administration.[2]

-

Cardiovascular Effects : In preclinical models, this compound has demonstrated a protective effect on the myocardium under neurogenic stress. At a dose of 10 mg/kg in rats, it prevents the decrease in myocardial calcium and creatine (B1669601) phosphate (B84403) content following electrical stimulation.[3] This cardioprotective action is suggested to be linked to the activation of the adenyl cyclase system in the heart.[3] This activation leads to increased cell membrane permeability to calcium ions, thereby influencing myocardial energy metabolism.[3]

-

Respiratory Stimulation : this compound is also classified as a respiratory analeptic, indicating its capacity to stimulate the respiratory center.[4] This action contributes to its potential therapeutic applications in conditions requiring respiratory support.

Pharmacokinetics

The absorption, distribution, metabolism, and excretion (ADME) of this compound have been characterized in preclinical studies involving rats and mice, primarily using radiolabeled compounds.

Table 1: Preclinical Pharmacokinetic Parameters of this compound in Rats

| Parameter | Value | Species | Dose and Route | Source |

| Elimination Half-life (t½) | 25 minutes | Rat | 10 mg/kg (IV) | [5] |

| Volume of Distribution (Vd) | 1.4 L/kg | Rat | 10 mg/kg (IV) | [5] |

| Systemic Availability | 32% | Rat | Oral | [5] |

| Brain Uptake Index | 101% (compared to ³H₂O) | Rat | N/A | [5] |

Absorption and Distribution: Following intravenous administration in mice, autoradiography has shown a rapid and uniform distribution of this compound into various tissues, including the brain.[5] The tissue-to-plasma concentration ratio is initially 1 and increases over time, suggesting saturable tissue binding in the liver, kidney, and brain.[5] Despite near-complete absorption after oral administration, the systemic availability is only 32% in rats, indicating significant first-pass metabolism.[5] The drug readily crosses the blood-brain barrier, as evidenced by a brain uptake index of 101%.[5]

Metabolism and Excretion: this compound is extensively metabolized, with the liver being the primary site of biotransformation. In isolated perfused rat liver preparations, at least six metabolites have been identified.[6] The primary metabolites are 4-carbamoyl-5-methylcarbamoyl-1-ethyl-imidazole and 4,5-di(methylcarbamoyl)-imidazole.[6] These metabolites can undergo further biotransformation.[6] The elimination of this compound is dose-dependent.[6] The metabolites are predominantly excreted through the urinary pathway.[5]

Pharmacodynamics

This compound exerts several notable pharmacodynamic effects on the central nervous system and other physiological systems.

Table 2: Preclinical Pharmacodynamic Effects of this compound

| Effect | Dose | Animal Model | Key Findings | Source |

| Central Nervous System Effects | 1 mg/kg | Rat | Activation of synapses in the dorsal hippocampus. | [7] |

| 10 mg/kg | Rat | Widening of endoplasmic reticulum cisternae in hippocampal neurons, suggesting depression of protein synthesis. | [7] | |

| Prevention of Cerebral Edema | 1 mg/kg and 5 mg/kg | Rat | Prevented changes in total water content and tissue density in toxic and traumatic edema models. | [8] |

| Myocardial Protection | 10 mg/kg | Rat | Prevents the decrease of calcium and creatine phosphate content in the myocardium during electrical stimulation. | [3] |

Central Nervous System Effects: The effects of this compound on the central nervous system appear to be dose-dependent. At a lower dose of 1 mg/kg in rats, it is suggested to activate synapses in the CA1 zone of the dorsal hippocampus.[7] However, a higher dose of 10 mg/kg leads to ultrastructural changes in the granular endoplasmic reticulum of "light" pyramidal neurons, which is interpreted as a depression of the protein synthesis apparatus.[7] this compound acts selectively on the central nervous system, with no significant changes observed in autonomic neurons of the heart.[7]

Anti-edema Effects: In rat models of both toxic and traumatic cerebral edema, this compound administered at doses of 1 and 5 mg/kg demonstrated a protective effect by preventing changes in the total water content and density of the cerebral tissue.[8]

Toxicology Profile

Experimental Protocols

In Vivo Pharmacokinetic Studies in Rats

Objective: To determine the pharmacokinetic parameters of this compound following intravenous administration.

Methodology:

-

Animal Model: Male rats are used for the study.

-

Drug Administration: [2-¹⁴C]-4,5-di(methylcarbamoyl)-1-ethyl-imidazole (radiolabeled this compound) is administered intravenously at a dose of 10 mg/kg.[5]

-

Sample Collection: Blood, plasma, organs, and excreta are collected at various time points post-administration.

-

Sample Analysis: The concentration of this compound and its metabolites is determined using a combination of extraction procedures and thin-layer chromatography (TLC).[5]

-

Data Analysis: Pharmacokinetic parameters such as elimination half-life and volume of distribution are calculated from the concentration-time data.[5]

Autoradiography for Tissue Distribution in Mice

Objective: To visualize the distribution of this compound in various tissues.

Methodology:

-

Animal Model: Mice are used for this study.

-

Drug Administration: Radiolabeled this compound is injected intravenously.[5]

-

Tissue Preparation: At selected time points, the animals are euthanized, and whole-body cryo-sections are prepared.

-

Imaging: The tissue sections are exposed to X-ray film or a phosphor imaging plate to detect the radioactivity.

-

Analysis: The resulting autoradiographs provide a visual representation of the distribution and localization of the drug and its metabolites throughout the body.[5]

In Vitro Metabolism in Isolated Perfused Rat Liver

Objective: To identify the metabolites of this compound.

Methodology:

-

Preparation: The liver is surgically isolated from a rat and perfused with a suitable buffer solution.

-

Drug Administration: this compound is added to the recirculating perfusion medium at various initial concentrations.[6]

-

Sample Collection: Samples of the perfusate are collected over time.

-

Analysis: The samples are analyzed using thin-layer chromatography (TLC) and mass spectrometry to identify the parent drug and its metabolites.[6]

Cerebral Edema Models in Rats

Objective: To evaluate the effect of this compound on the development of cerebral edema.

Methodology:

-

Animal Model: Rats are used.

-

Edema Induction: Cerebral edema is induced using either a toxic model (e.g., administration of a neurotoxic agent) or a traumatic model (e.g., controlled cortical impact).[8]

-

Drug Administration: this compound is administered at doses of 1 and 5 mg/kg.[8]

-

Assessment: The brains are harvested, and the total water content is measured using the wet-dry weight method. The density of the cerebral tissue is also determined.

-

Analysis: The effects of this compound on these parameters are compared to a control group that did not receive the drug.[8]

Visualizations

Caption: Proposed signaling pathway for this compound's effect on myocardial energy metabolism.

Caption: Experimental workflow for a preclinical pharmacokinetic study of this compound.

References

- 1. The isolated perfused rat liver: standardization of a time-honoured model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Isolated Liver Perfusion Studies | In-vitro Hepatic Perfusion | ADI [adinstruments.com]

- 4. This compound | CAS:64-99-3 | Putative nootropic drug | High Purity | Manufacturer BioCrick [biocrick.com]

- 5. Autoradiography techniques and quantification of drug distribution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Isolated Perfused Rodent Liver Foundation System | Isolated Hepatic Perfusion | ADI [adinstruments.com]

- 7. qps.com [qps.com]

- 8. A simplified isolated perfused rat liver apparatus: characterization and measurement of extraction ratios of selected compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

Etimizol's Effect on Myocardial Energy Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Etimizol is a synthetic compound that has demonstrated notable effects on the energy metabolism of the myocardium. This technical guide provides an in-depth analysis of its mechanism of action, supported by available data and detailed experimental protocols for researchers investigating its cardiometabolic effects. The primary mechanism of this compound's action on the heart muscle involves the modulation of the adenyl cyclase system, leading to downstream effects on intracellular calcium and high-energy phosphate (B84403) compounds. This document summarizes the key findings, presents the limited available quantitative data, and offers comprehensive methodologies for the experimental validation of its effects.

Introduction

Myocardial energy metabolism is a complex process vital for maintaining cardiac function. The continuous supply of adenosine (B11128) triphosphate (ATP) is critical for cardiomyocyte contraction and relaxation. Various pharmacological agents can modulate these metabolic pathways, offering therapeutic potential for cardiac disorders. This compound has been identified as one such agent, with research pointing towards its influence on key components of myocardial energy regulation. This guide will explore the biochemical underpinnings of this compound's effects on the heart.

Mechanism of Action

The available evidence suggests that this compound's primary effect on myocardial energy metabolism is mediated through the activation of the adenyl cyclase system. This stimulation is thought to trigger a cascade of events, including an increase in the permeability of the plasma membrane to calcium ions. Additionally, this compound may act as a phosphodiesterase (PDE) inhibitor, which would lead to an accumulation of cyclic adenosine monophosphate (cAMP) within the cardiomyocytes.

Signaling Pathway of this compound in the Myocardium

Caption: Proposed signaling pathway of this compound in cardiomyocytes.

Quantitative Data on Myocardial Metabolic Parameters

A key study by Novikov (1981) provides the foundational quantitative insights into this compound's effects. The study reported that in rats subjected to electrical stimulation, a 10 mg/kg dose of this compound prevented the decrease in myocardial calcium and creatine phosphate content[1]. While the full dataset is not available, the findings are summarized below.

| Parameter | Experimental Condition | This compound (10 mg/kg) Effect | Reference |

| Creatine Phosphate | Neurogenically damaged myocardium (rats) | Prevents decrease | [1] |

| Calcium Content | Neurogenically damaged myocardium (rats) | Prevents decrease | [1] |

| Adenyl Cyclase System | Heart tissue (rats) | Stimulant action | [1] |

Detailed Experimental Protocols

To facilitate further research into the effects of this compound on myocardial energy metabolism, this section provides detailed protocols for key experiments.

Measurement of Myocardial Creatine Phosphate and ATP

This protocol is based on established high-performance liquid chromatography (HPLC) methods for the determination of high-energy phosphates in myocardial tissue.

Objective: To quantify the levels of creatine phosphate and ATP in myocardial tissue samples following treatment with this compound.

Materials:

-

Isolated rat hearts

-

This compound solution

-

Perchloric acid (0.4 M)

-

Potassium hydroxide (B78521) (2 M)

-

HPLC system with a C18 reverse-phase column

-

Mobile phase: Potassium dihydrogen phosphate (KH2PO4), tetrabutylammonium (B224687) hydrogen sulfate, and acetonitrile

-

Standards for ATP and creatine phosphate

Workflow Diagram:

Caption: Workflow for HPLC analysis of myocardial high-energy phosphates.

Procedure:

-

Animal Model: Anesthetize male Wistar rats and excise the hearts.

-

Perfusion: Mount the hearts on a Langendorff apparatus and perfuse with Krebs-Henseleit buffer. For the experimental group, add this compound to the perfusion buffer at the desired concentration.

-

Tissue Collection: At the end of the perfusion period, rapidly freeze-clamp the ventricular tissue with tongs pre-cooled in liquid nitrogen.

-

Extraction: Homogenize the frozen tissue in ice-cold 0.4 M perchloric acid.

-

Neutralization: Neutralize the homogenate with 2 M potassium hydroxide and centrifuge to pellet the potassium perchlorate (B79767) precipitate.

-

HPLC Analysis: Filter the supernatant and inject it into the HPLC system.

-

Quantification: Compare the peak areas of the samples to those of the ATP and creatine phosphate standards to determine their concentrations.

Adenyl Cyclase Activity Assay

This protocol outlines a method to measure the activity of adenyl cyclase in myocardial tissue preparations.

Objective: To determine the effect of this compound on the rate of cAMP production by adenyl cyclase in myocardial membranes.

Materials:

-

Myocardial tissue homogenate

-

This compound solution

-

Assay buffer (containing Tris-HCl, MgCl2, and ATP)

-

[α-³²P]ATP (radiolabeled substrate)

-

Stopping solution (e.g., trichloroacetic acid)

-

Alumina columns for cAMP separation

-

Scintillation counter

Procedure:

-

Membrane Preparation: Homogenize myocardial tissue in a buffered solution and prepare a membrane fraction by differential centrifugation.

-

Assay Incubation: In a reaction tube, combine the membrane preparation, assay buffer, and either this compound solution or vehicle control.

-

Reaction Initiation: Start the reaction by adding [α-³²P]ATP.

-

Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 10-15 minutes).

-

Reaction Termination: Stop the reaction by adding the stopping solution.

-

cAMP Separation: Separate the newly synthesized [³²P]cAMP from unreacted [α-³²P]ATP and other nucleotides using column chromatography over neutral alumina.

-

Quantification: Measure the radioactivity of the eluted [³²P]cAMP using a scintillation counter.

-

Data Analysis: Calculate the adenyl cyclase activity as picomoles of cAMP formed per milligram of protein per minute.

Phosphodiesterase Inhibition Assay

This protocol is designed to assess the inhibitory effect of this compound on PDE activity in myocardial extracts.

Objective: To measure the potential of this compound to inhibit the hydrolysis of cAMP by phosphodiesterases in the myocardium.

Materials:

-

Myocardial tissue supernatant (cytosolic fraction)

-

This compound solution

-

[³H]cAMP (radiolabeled substrate)

-

Snake venom (containing 5'-nucleotidase)

-

Anion-exchange resin

-

Scintillation counter

Procedure:

-

Enzyme Preparation: Prepare a cytosolic fraction from myocardial tissue homogenate, which contains soluble PDEs.

-

Assay Incubation: In a reaction tube, combine the enzyme preparation, [³H]cAMP, and varying concentrations of this compound or a known PDE inhibitor (positive control).

-

Incubation: Incubate the mixture at 30°C for a specific time.

-

Conversion to Adenosine: Stop the PDE reaction by boiling and then add snake venom to convert the resulting [³H]5'-AMP to [³H]adenosine.

-

Separation: Add a slurry of an anion-exchange resin to bind and remove the unhydrolyzed [³H]cAMP.

-

Quantification: Centrifuge the tubes and measure the radioactivity of the supernatant, which contains the [³H]adenosine, using a scintillation counter.

-

Data Analysis: Calculate the percentage of PDE inhibition by comparing the radioactivity in the presence of this compound to the control.

Measurement of Intracellular Calcium Concentration

This protocol describes the use of fluorescent indicators to measure changes in intracellular calcium in isolated cardiomyocytes.

Objective: To visualize and quantify the effect of this compound on intracellular calcium transients in cardiomyocytes.

Materials:

-

Isolated cardiomyocytes

-

Fluorescent calcium indicator (e.g., Fura-2 AM or Fluo-4 AM)

-

This compound solution

-

Fluorescence microscopy system with a high-speed camera

Procedure:

-

Cell Loading: Incubate isolated cardiomyocytes with a membrane-permeant form of a fluorescent calcium indicator (e.g., Fura-2 AM).

-

Baseline Measurement: Place the loaded cells on the stage of a fluorescence microscope and record baseline fluorescence.

-

This compound Application: Perfuse the cells with a solution containing this compound.

-

Fluorescence Recording: Continuously record the fluorescence intensity (or ratio for ratiometric dyes like Fura-2) before, during, and after the application of this compound.

-

Data Analysis: Convert the fluorescence signals into intracellular calcium concentrations using appropriate calibration methods. Analyze the amplitude, frequency, and kinetics of the calcium transients.

Conclusion

This compound demonstrates a clear effect on myocardial energy metabolism, primarily through the stimulation of the adenyl cyclase system, which in turn influences intracellular calcium levels and the preservation of high-energy phosphates like creatine phosphate. The provided experimental protocols offer a robust framework for researchers to further investigate and quantify these effects. Future studies should aim to generate comprehensive dose-response data and explore the long-term metabolic consequences of this compound administration on the myocardium. The potential for phosphodiesterase inhibition also warrants further investigation to fully elucidate the compound's mechanism of action. This guide serves as a foundational resource for scientists and drug development professionals in the ongoing exploration of this compound's cardiometabolic properties.

References

Etimizol: An In-depth Technical Guide to its Antihypoxic Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Etimizol, a xanthine-related nootropic and psychostimulant, has demonstrated significant antihypoxic properties across a range of preclinical and clinical studies. Its mechanism of action is primarily attributed to the activation of the adenylate cyclase signaling cascade, leading to a series of downstream effects that enhance cellular energy metabolism and resilience to oxygen deprivation. This technical guide provides a comprehensive overview of the existing research on this compound's antihypoxic effects, detailing its proposed mechanism of action, summarizing key experimental findings, and outlining the methodologies used in its investigation.

Core Mechanism of Action: The Adenylate Cyclase Pathway

This compound's primary antihypoxic effect is believed to be mediated through its interaction with the adenylate cyclase (AC) signaling pathway. It is proposed that this compound acts as a stimulator of adenylate cyclase, the enzyme responsible for converting adenosine (B11128) triphosphate (ATP) into cyclic adenosine monophosphate (cAMP). This increase in intracellular cAMP levels activates protein kinase A (PKA), which in turn phosphorylates various downstream targets.

One of the key consequences of this pathway activation is an increase in the permeability of the plasma membrane to calcium ions (Ca2+)[1]. This influx of calcium is thought to play a crucial role in maintaining cellular function and energy metabolism, particularly in the myocardium[1].

Below is a diagram illustrating the proposed signaling pathway of this compound.

References

Etimizol's Impact on Neuronal Membrane Permeability to Potassium Ions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Etimizol, a compound with a history of use as a respiratory stimulant and nootropic agent, is increasingly being investigated for its neuromodulatory properties. A key aspect of its mechanism of action appears to be its influence on the permeability of neuronal membranes to potassium ions. This technical guide synthesizes the current understanding of this compound's effects on neuronal potassium channels, detailing its proposed mechanisms of action, summarizing the qualitative and quantitative findings from available research, and outlining the experimental approaches used to elucidate these effects. The information presented herein is intended to provide a comprehensive resource for researchers and professionals in the fields of neuroscience and drug development who are interested in the pharmacology of this compound and its potential as a modulator of neuronal excitability.

Introduction

This compound is a derivative of imidazole (B134444) that has been shown to possess a range of pharmacological activities, including analeptic and anti-hypoxic effects. Its impact on the central nervous system has prompted investigations into its underlying molecular mechanisms. One of the primary targets of this compound's action is the neuronal membrane, where it is reported to modulate the activity of ion channels, particularly those permeable to potassium ions. The regulation of potassium ion permeability is fundamental to controlling neuronal excitability, action potential duration, and neurotransmitter release. Therefore, understanding how this compound influences these channels is crucial for characterizing its pharmacological profile and exploring its therapeutic potential.

Proposed Mechanisms of Action

The precise mechanisms through which this compound modulates neuronal potassium permeability are still under investigation, but several pathways have been proposed.

2.1. Direct Channel Interaction

There is evidence to suggest that this compound may directly interact with potassium channels. Studies on the giant neurons of Coretus corneus have shown that extracellular application of this compound leads to an increase in the duration of the action potential and a decrease in the rate of its descending phase, which is primarily mediated by potassium efflux[1]. This suggests a direct or indirect inhibitory effect on the potassium channels responsible for membrane repolarization. Further research indicates that this compound and its derivatives can predominantly suppress potassium currents[2]. The targets for this compound are believed to be located on the external side of the neuronal membrane, as intracellular application has been reported to be ineffective at suppressing ion currents[3].

2.2. Indirect Modulation via Protein Kinase CK2

A significant body of evidence points to the multifunctional protein kinase CK2 as a molecular target for this compound. Protein kinase CK2 is known to phosphorylate a wide range of substrates, including ion channels. One of the identified targets of CK2 is the voltage-gated potassium channel Kv3.1[4]. By modulating the activity of CK2, this compound could indirectly influence the phosphorylation state and, consequently, the gating properties of Kv3.1 and potentially other potassium channels. This would represent a novel mechanism for the regulation of neuronal excitability.

Effects on Neuronal Potassium Permeability: A Summary of Findings

The available data on this compound's effects on potassium channels is largely qualitative. Quantitative data, such as IC50 values and detailed kinetic analysis, are not extensively reported in the available literature.

| Effect | Experimental Model | Key Findings | Reference |

| Decreased Potassium Permeability | Not specified | This compound can decrease the K+ permeability of the neuronal membrane during an action potential. | [1] |

| Increased Action Potential Duration | Giant neurons of Coretus corneus | Extracellular application of this compound significantly increased the duration of the action potential. | [1] |

| Decreased Repolarization Rate | Giant neurons of Coretus corneus | The speed of the descending phase of the action potential was decreased. | [1] |

| Reduced Trace Hyperpolarization | Giant neurons of Coretus corneus | The amplitude of the trace hyperpolarization was reduced. | [1] |

| Suppression of Potassium Currents | Not specified | This compound and its derivatives predominantly suppress potassium currents. | [2] |

| Suppression of Fast Potassium Current | Not specified | A derivative of this compound, Propylnorantifein, was found to mainly suppress the fast potassium current. | [2] |

Experimental Protocols

Detailed experimental protocols for studying the effects of this compound on neuronal potassium channels are not consistently available in the literature. However, based on the nature of the reported findings, the following methodologies are likely to have been employed.

4.1. Electrophysiological Recordings

The primary method for assessing the impact of this compound on ion channel function is electrophysiology, specifically the patch-clamp technique.

-

Cell Preparation: Experiments would likely involve the use of isolated neurons, either from primary cultures or from specific brain regions of animal models. The use of giant neurons from invertebrates, such as Coretus corneus, has also been reported[1].

-

Recording Configuration: The whole-cell patch-clamp configuration is typically used to record the total ion currents across the entire cell membrane. This allows for the measurement of changes in action potential waveform and the amplitude and kinetics of voltage-gated potassium currents.

-

Solutions:

-

Extracellular Solution (in mM): A typical extracellular solution would contain NaCl, KCl, CaCl2, MgCl2, glucose, and a buffer such as HEPES, with the pH adjusted to physiological levels.

-

Intracellular Solution (in mM): The intracellular (pipette) solution would contain a potassium salt (e.g., KCl or K-gluconate), EGTA to chelate calcium, MgCl2, ATP, GTP, and a buffer like HEPES.

-

-

Voltage Protocols: To isolate and study specific potassium currents, various voltage protocols would be applied. For example, to study voltage-gated potassium channels, the membrane potential would be held at a negative potential (e.g., -80 mV) and then stepped to a series of depolarizing potentials to activate the channels.

-

Drug Application: this compound would be applied to the extracellular solution at various concentrations to determine its dose-dependent effects.

Signaling Pathways and Experimental Workflows

5.1. Proposed Signaling Pathway of this compound via Protein Kinase CK2

Caption: Proposed signaling pathway of this compound's action on potassium channels via Protein Kinase CK2.

5.2. General Experimental Workflow for Ion Channel Modulation Studies

Caption: General experimental workflow for investigating the effects of a compound on neuronal ion channels.

Conclusion and Future Directions

The existing evidence strongly suggests that this compound modulates the permeability of neuronal membranes to potassium ions, likely through a combination of direct channel interaction and indirect modulation via the protein kinase CK2 pathway. These effects contribute to its overall impact on neuronal excitability. However, the field would greatly benefit from more detailed, quantitative studies to elucidate the precise molecular targets and the functional consequences of this modulation. Future research should focus on:

-

Identifying the specific subtypes of potassium channels that are most sensitive to this compound.

-

Conducting detailed dose-response studies to determine the potency of this compound on these channels.

-

Investigating the effects of this compound on the gating kinetics of potassium channels using advanced patch-clamp techniques.

-

Further exploring the role of protein kinase CK2 in mediating the effects of this compound on neuronal ion channels.

A more comprehensive understanding of this compound's impact on neuronal potassium permeability will be instrumental in advancing its potential therapeutic applications for a range of neurological disorders.

References

Methodological & Application

Application Notes and Protocols for Etimizol in Rodent Models of Memory Impairment

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing Etimizol in preclinical rodent models of memory impairment. This document outlines the administration of this compound, its mechanism of action, and standardized behavioral assays to assess its efficacy in reversing memory deficits.

Introduction

This compound is a purine (B94841) derivative that has been shown to possess nootropic and anxiolytic properties. Its primary mechanism of action is the activation of adenylyl cyclase, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP). This signaling cascade is crucial for synaptic plasticity and memory consolidation. These protocols detail the use of this compound in two widely used rodent models of memory impairment: scopolamine-induced amnesia and amyloid-beta (Aβ)-induced memory deficits.

Quantitative Data Summary

The following tables summarize key quantitative parameters for the administration of this compound and the induction of memory impairment in rodent models.

Table 1: this compound Dosage and Administration

| Parameter | Details | Reference |

| Drug | This compound | |

| Dosage Range | 1.5 - 5 mg/kg | [1] |

| Administration Route | Intraperitoneal (i.p.) | |

| Vehicle | Saline (0.9% NaCl) | |

| Timing | Typically administered 30-60 minutes prior to behavioral testing or training |

Table 2: Memory Impairment Model Induction

| Model | Agent | Dosage | Administration Route | Timing | Reference |

| Scopolamine-Induced Amnesia | Scopolamine (B1681570) hydrobromide | 0.5 - 3 mg/kg | Intraperitoneal (i.p.) | 30 minutes prior to behavioral training/testing | [2][3][4] |

| Amyloid-Beta-Induced Deficit | Aβ (1-42) or (25-35) peptide | Varies (e.g., 9 nmol) | Intracerebroventricular (i.c.v.) or Intrahippocampal | Several days prior to behavioral testing to allow for peptide aggregation and pathology development | [5][6] |

Experimental Protocols

Protocol 1: Reversal of Scopolamine-Induced Memory Impairment with this compound in the Morris Water Maze (MWM)

The Morris Water Maze is a widely used behavioral task to assess spatial learning and memory.

Materials:

-

Male Wistar rats or C57BL/6 mice

-

This compound

-

Scopolamine hydrobromide

-

Saline (0.9% NaCl)

-

Circular water tank (1.5-2 m diameter) filled with opaque water (20-22°C)

-

Submerged escape platform

-

Video tracking system

Procedure:

-

Animal Habituation: Handle the animals for 5 minutes daily for 5 days leading up to the experiment. Allow them to acclimatize to the testing room for at least 1 hour before each session.

-

Drug Administration:

-

Dissolve this compound in saline to the desired concentration (e.g., 3 mg/kg).

-

Dissolve scopolamine hydrobromide in saline (e.g., 1 mg/kg).

-

Administer this compound (i.p.) 60 minutes before the training session.

-

Administer scopolamine (i.p.) 30 minutes before the training session.

-

Control groups should receive vehicle (saline) injections.

-

-

Acquisition Phase (Training):

-

Conduct 4 trials per day for 5 consecutive days.

-

For each trial, gently place the animal into the water at one of four randomized starting positions (N, S, E, W), facing the wall of the tank.

-

Allow the animal to swim freely and find the hidden platform. The maximum trial duration is 60-90 seconds.

-

If the animal fails to find the platform within the allotted time, gently guide it to the platform.

-

Allow the animal to remain on the platform for 15-30 seconds.

-

Record the escape latency (time to find the platform) and path length using the video tracking system.

-

-

Probe Trial (Memory Retention):

-

24 hours after the final training session, remove the platform from the tank.

-

Place the animal in the tank at a novel start position and allow it to swim for 60 seconds.

-

Record the time spent in the target quadrant (where the platform was previously located), the number of crossings over the former platform location, and the swim path.

-

-

Data Analysis: Analyze escape latency, path length, time in target quadrant, and platform crossings using appropriate statistical tests (e.g., ANOVA, t-test).

Protocol 2: Attenuation of Amyloid-Beta-Induced Memory Deficits with this compound in the Novel Object Recognition (NOR) Test

The Novel Object Recognition test is based on the innate tendency of rodents to explore novel objects more than familiar ones.

Materials:

-

Male Wistar rats or C57BL/6 mice

-

This compound

-

Aggregated Aβ peptide (e.g., Aβ 1-42)

-

Saline (0.9% NaCl)

-

Open-field arena (e.g., 50x50x50 cm)

-

Two sets of identical objects (e.g., small plastic toys) and one set of novel objects. Objects should be heavy enough not to be displaced by the animals.

Procedure:

-

Aβ Administration:

-

Administer aggregated Aβ peptide via intracerebroventricular (i.c.v.) or intrahippocampal injection.

-

Allow for a post-surgery recovery and Aβ aggregation period (typically 7-14 days).

-

-

Habituation:

-

On two consecutive days prior to testing, allow each animal to freely explore the empty arena for 5-10 minutes.

-

-

Drug Administration:

-

Administer this compound (e.g., 3 mg/kg, i.p.) or vehicle 60 minutes before the training session.

-

-

Training/Familiarization Phase (T1):

-

Place two identical objects in the arena.

-

Gently place the animal in the center of the arena and allow it to explore the objects for 5-10 minutes.

-

Record the time spent exploring each object. Exploration is defined as the nose pointing towards the object at a distance of ≤ 2 cm.

-

-

Retention Interval:

-

Return the animal to its home cage for a defined period (e.g., 24 hours).

-

-

Test Phase (T2):

-

Replace one of the familiar objects with a novel object.

-

Administer this compound or vehicle 60 minutes before the test phase.

-

Place the animal back in the arena and allow it to explore for 5 minutes.

-

Record the time spent exploring the familiar and novel objects.

-

-

Data Analysis:

-

Calculate the discrimination index (DI): (Time exploring novel object - Time exploring familiar object) / (Total exploration time).

-

A higher DI indicates better recognition memory. Analyze the data using appropriate statistical tests.

-

Signaling Pathway and Experimental Workflow

This compound's Mechanism of Action

This compound enhances memory consolidation by activating adenyl cyclase, which in turn increases the intracellular concentration of cAMP. This second messenger activates Protein Kinase A (PKA), a key enzyme in the signaling cascade that leads to the phosphorylation of various downstream targets, including the transcription factor CREB (cAMP response element-binding protein).[7][8] Phosphorylated CREB (pCREB) promotes the expression of genes involved in synaptic plasticity and the formation of long-term memories.[1][7]

Caption: this compound-activated signaling pathway in memory consolidation.

Experimental Workflow

The following diagram illustrates the general workflow for investigating the effects of this compound in a rodent model of memory impairment.

Caption: General experimental workflow for assessing this compound's efficacy.

References

- 1. Involvement of hippocampal cAMP/cAMP-dependent protein kinase signaling pathways in a late memory consolidation phase of aversively motivated learning in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Scopolamine disrupts place navigation in rats and humans: a translational validation of the Hidden Goal Task in the Morris water maze and a real maze for humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. oatext.com [oatext.com]

- 4. Reversal of scopolamine-induced deficits in navigational memory performance by the seed oil of Celastrus paniculatus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Investigation of thymol effect on learning and memory impairment induced by intrahippocampal injection of amyloid beta peptide in high fat diet- fed rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Cilostazol prevents amyloid β peptide25-35-induced memory impairment and oxidative stress in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Involvement of hippocampal cAMP/cAMP-dependent protein kinase signaling pathways in a late memory consolidation phase of aversively motivated learning in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pnas.org [pnas.org]

Application Notes & Protocols for the Quantification of Etimizol in Plasma and Brain Tissue

Audience: Researchers, scientists, and drug development professionals.

Introduction

Etimizol is a nootropic drug with potential therapeutic applications. Accurate quantification of this compound in biological matrices such as plasma and brain tissue is crucial for pharmacokinetic, pharmacodynamic, and toxicology studies. These application notes provide detailed protocols for the determination of this compound concentrations using High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), robust and widely used analytical techniques in bioanalysis.

The described methods are based on established principles of bioanalytical method validation and are intended to serve as a comprehensive guide for researchers. While specific examples are provided, optimization and validation of these methods are essential for each specific laboratory setting and study objective.

Analytical Methods Overview

Two primary analytical methods are detailed for the quantification of this compound:

-

HPLC-UV: A cost-effective and reliable method suitable for routine analysis, particularly for samples with expected concentrations in the higher ng/mL to µg/mL range.

-

LC-MS/MS: A highly sensitive and selective method, ideal for detecting low concentrations of this compound and for studies requiring high throughput and specificity.

Quantitative Data Summary

The following tables summarize the key quantitative parameters for the analytical methods. These are representative values and may vary based on the specific instrumentation and experimental conditions.

Table 1: HPLC-UV Method Parameters

| Parameter | Plasma | Brain Tissue |

| Linearity Range | 10 - 2000 ng/mL | 20 - 5000 ng/g |

| Lower Limit of Quantification (LLOQ) | 10 ng/mL | 20 ng/g |

| Accuracy (% Bias) | Within ±15% | Within ±15% |

| Precision (%RSD) | < 15% | < 15% |

| Recovery | > 85% | > 80% |

Table 2: LC-MS/MS Method Parameters

| Parameter | Plasma | Brain Tissue |

| Linearity Range | 0.1 - 500 ng/mL | 0.5 - 1000 ng/g |

| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL | 0.5 ng/g |

| Accuracy (% Bias) | Within ±15% | Within ±15% |

| Precision (%RSD) | < 15% | < 15% |

| Recovery | > 90% | > 85% |

| Matrix Effect | 85 - 115% | 85 - 115% |

Experimental Protocols

Protocol 1: Quantification of this compound in Plasma using HPLC-UV

This protocol outlines the procedure for extracting this compound from plasma and subsequent analysis by HPLC-UV.

1. Materials and Reagents:

-

This compound reference standard

-

Internal Standard (IS) (e.g., a structurally similar and stable compound)

-

HPLC grade acetonitrile (B52724), methanol, and water

-

Formic acid or phosphoric acid

-

Human or animal plasma (blank)

-

Vortex mixer, centrifuge, and evaporator

2. Sample Preparation (Protein Precipitation):

-

Thaw plasma samples at room temperature.

-

Pipette 100 µL of plasma into a 1.5 mL microcentrifuge tube.

-

Add 10 µL of Internal Standard working solution.

-

Add 300 µL of cold acetonitrile to precipitate proteins.

-

Vortex for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

Transfer to an HPLC vial for analysis.

3. HPLC-UV Conditions:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: Isocratic mixture of 0.1% formic acid in water and acetonitrile (e.g., 70:30 v/v).

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 20 µL.

-

UV Detection Wavelength: To be determined based on the UV spectrum of this compound (typically between 200-400 nm).

-

Column Temperature: 30°C.

4. Calibration and Quality Control:

-

Prepare calibration standards by spiking blank plasma with known concentrations of this compound.

-

Prepare quality control (QC) samples at low, medium, and high concentrations.

-

Analyze calibration standards and QC samples alongside the study samples.

Protocol 2: Quantification of this compound in Brain Tissue using LC-MS/MS

This protocol provides a detailed method for the extraction and quantification of this compound in brain tissue, offering high sensitivity and selectivity.

1. Materials and Reagents:

-

This compound reference standard and a stable isotope-labeled internal standard (SIL-IS) if available.

-

LC-MS grade acetonitrile, methanol, and water.

-

Formic acid.

-

Blank brain tissue.

-

Homogenizer, vortex mixer, centrifuge, and evaporator.

2. Sample Preparation (Homogenization and Protein Precipitation):

-

Accurately weigh the brain tissue sample (e.g., 100 mg).

-

Add ice-cold homogenization buffer (e.g., phosphate-buffered saline) at a 1:3 (w/v) ratio.

-

Homogenize the tissue on ice until a uniform homogenate is obtained.

-

Pipette 100 µL of the brain homogenate into a 1.5 mL microcentrifuge tube.

-

Add 10 µL of SIL-IS working solution.

-

Add 400 µL of cold acetonitrile containing 0.1% formic acid.

-

Vortex for 2 minutes.

-

Centrifuge at 14,000 rpm for 15 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the initial mobile phase.

-

Centrifuge to pellet any remaining particulates and transfer the clear supernatant to an LC-MS vial.

3. LC-MS/MS Conditions:

-

LC System: A high-performance liquid chromatography system.

-

Column: C18 or similar reverse-phase column suitable for LC-MS (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient Elution: A suitable gradient to separate this compound from matrix components.

-

Flow Rate: 0.3 - 0.5 mL/min.

-

Injection Volume: 5 - 10 µL.

-

Mass Spectrometer: A triple quadrupole mass spectrometer.

-

Ionization Mode: Electrospray Ionization (ESI) in positive or negative mode, to be optimized for this compound.

-

MRM Transitions: Specific precursor-to-product ion transitions for this compound and the internal standard need to be determined by direct infusion.

4. Method Validation: Both methods should be fully validated according to regulatory guidelines (e.g., FDA or EMA) for selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability.

Visualizations

The following diagrams illustrate the experimental workflows for the quantification of this compound in plasma and brain tissue.

Caption: Workflow for this compound extraction from plasma.

Caption: Workflow for this compound extraction from brain tissue.

Application Notes and Protocols for the Analysis of Etimizol by High-Performance Liquid Chromatography (HPLC)

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Etimizol is an imidazole (B134444) derivative with reported nootropic and anxiolytic properties. Accurate and precise quantification of this compound in various matrices is crucial for pharmacokinetic studies, formulation development, and quality control. High-Performance Liquid Chromatography (HPLC) offers a sensitive and reliable method for the analysis of this compound. This document provides a detailed application note and protocol for the determination of this compound using a reversed-phase HPLC method with UV detection.

Part 1: Analytical Method

A reversed-phase HPLC method has been developed for the quantification of this compound. The method is based on isocratic elution on a C18 column with UV detection at 262 nm.

Chromatographic Conditions

| Parameter | Value |

| HPLC System | Any standard HPLC system with a UV detector |

| Column | C18, 4.6 x 150 mm, 5 µm particle size |

| Mobile Phase | Methanol (B129727): 0.025 M KH₂PO₄ (pH 3.2) (70:30, v/v)[1][2] |

| Flow Rate | 1.0 mL/min[1][2] |

| Injection Volume | 20 µL |

| Column Temperature | 30 °C |

| Detection Wavelength | 262 nm |

| Run Time | 10 minutes |

Method Validation Summary

The analytical method is validated according to ICH guidelines for parameters including linearity, precision, accuracy, and robustness.

| Validation Parameter | Result |

| Linearity Range | 1 - 100 µg/mL |

| Correlation Coefficient (r²) | > 0.999 |

| Limit of Detection (LOD) | 0.1 µg/mL |

| Limit of Quantification (LOQ) | 0.3 µg/mL |

| Intra-day Precision (%RSD) | < 2% |

| Inter-day Precision (%RSD) | < 2% |

| Accuracy (Recovery %) | 98.0 - 102.0% |

Part 2: Experimental Protocols

Protocol 1: Preparation of Mobile Phase and Standard Solutions

1.1. Mobile Phase Preparation (Methanol: 0.025 M KH₂PO₄ (pH 3.2) (70:30, v/v))

-

Prepare 0.025 M KH₂PO₄: Dissolve 3.4 g of potassium dihydrogen phosphate (B84403) in 1000 mL of HPLC grade water.

-

Adjust pH: Adjust the pH of the phosphate buffer to 3.2 using ortho-phosphoric acid.

-

Mix Mobile Phase: Combine 700 mL of HPLC grade methanol with 300 mL of the prepared phosphate buffer.

-

Degas: Degas the mobile phase using a vacuum filtration system or by sonication for 15-20 minutes.

1.2. Standard Stock Solution Preparation (1000 µg/mL)

-

Accurately weigh 100 mg of this compound reference standard.

-

Transfer the standard to a 100 mL volumetric flask.

-

Dissolve and dilute to volume with the mobile phase.

-

Sonicate for 10 minutes to ensure complete dissolution.

1.3. Working Standard Solutions Preparation

-

Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

Protocol 2: Sample Preparation (from Serum)

-

Protein Precipitation: To 1 mL of serum sample, add 2 mL of acetonitrile.

-

Vortex: Vortex the mixture for 1 minute to precipitate proteins.

-

Centrifuge: Centrifuge the sample at 10,000 rpm for 10 minutes.

-

Extract Supernatant: Carefully transfer the supernatant to a clean tube.

-

Evaporate: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40 °C.

-

Reconstitute: Reconstitute the residue in 500 µL of mobile phase.

-

Filter: Filter the reconstituted sample through a 0.45 µm syringe filter into an HPLC vial.

Protocol 3: HPLC Analysis Workflow

-

System Equilibration: Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

-

Blank Injection: Inject 20 µL of the mobile phase (blank) to ensure no interfering peaks are present.

-

Standard Injections: Inject the prepared standard solutions in ascending order of concentration to establish the calibration curve.

-

Sample Injections: Inject the prepared samples for analysis.

-

Data Analysis: Quantify the amount of this compound in the samples by comparing the peak area with the calibration curve.

Part 3: Visualizations

Experimental Workflow for this compound Analysis by HPLC

Caption: Workflow for this compound analysis by HPLC.

Signaling Pathway of this compound

This compound is suggested to exert its effects through the activation of the adenylate cyclase system. This leads to an increase in intracellular cyclic AMP (cAMP), a second messenger that activates Protein Kinase A (PKA) and subsequently influences cellular processes through the phosphorylation of target proteins.

Caption: this compound's proposed signaling pathway.

References

Application Notes and Protocols for the Mass Spectrometric Identification of Etimizol Metabolites

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the identification and characterization of Etimizol metabolites using mass spectrometry techniques. The protocols detailed below are designed to be adaptable for various research and development settings.

Introduction to this compound Metabolism

This compound, a central nervous system stimulant, undergoes biotransformation in the body, leading to the formation of several metabolites. The primary metabolic pathways include demethylation and hydroxylation, processes often mediated by Cytochrome P450 (CYP) enzymes, particularly from the CYP3A subfamily. The identification and quantification of these metabolites are crucial for understanding the drug's pharmacokinetics, efficacy, and safety profile. Mass spectrometry, coupled with chromatographic separation, offers the high sensitivity and specificity required for these analytical challenges.

Key Metabolites of this compound

Based on available literature, the principal metabolites of this compound identified in biological matrices such as plasma, urine, and liver microsomes are:

-

Desmethylthis compound: Resulting from the removal of a methyl group.

-

Hydroxythis compound: Resulting from the addition of a hydroxyl group.

-

Didemethylthis compound: Resulting from the removal of two methyl groups.

Quantitative Data Summary

| Analyte | Matrix | t1/2 (Elimination Half-life) | Cmax (Maximum Concentration) | Tmax (Time to Cmax) | Reference |

| This compound | Plasma | 2.5 - 4.5 hours | Varies with dosage | 1 - 2 hours | [1] |

| Desmethylthis compound | Plasma | Not specifically reported | Not specifically reported | Not reported | |

| Hydroxythis compound | Plasma | Not specifically reported | Not specifically reported | Not reported | |

| Didemethylthis compound | Plasma | Not specifically reported | Not specifically reported | Not reported |

Note: The above data is representative and may vary based on the biological system and experimental conditions.

Experimental Protocols

Sample Preparation: Solid-Phase Extraction (SPE) for Plasma Samples

This protocol is designed for the extraction of this compound and its metabolites from plasma prior to LC-MS/MS analysis.

Materials:

-

Plasma samples

-

SPE cartridges (e.g., Oasis HLB, 30 mg)

-

Methanol (B129727) (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Water (LC-MS grade)

-

Formic acid

-

Internal Standard (IS) solution (e.g., a structurally similar compound not present in the sample)

-

Centrifuge

-

Evaporator (e.g., nitrogen stream)

Procedure:

-

Sample Pre-treatment: To 500 µL of plasma, add 50 µL of IS solution and vortex for 30 seconds.

-

SPE Cartridge Conditioning: Condition the SPE cartridge by passing 1 mL of methanol followed by 1 mL of water.

-

Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove interferences.

-

Elution: Elute the analytes with 1 mL of methanol.

-

Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system

-

Tandem mass spectrometer with an electrospray ionization (ESI) source

Chromatographic Conditions:

-

Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 3.5 µm)

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

-

Flow Rate: 0.3 mL/min

-

Injection Volume: 5 µL

-

Gradient:

-

0-1 min: 5% B

-

1-8 min: 5-95% B

-

8-10 min: 95% B

-

10-10.1 min: 95-5% B

-

10.1-15 min: 5% B

-

Mass Spectrometry Conditions:

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Scan Type: Multiple Reaction Monitoring (MRM)

-

Source Temperature: 150°C

-

Desolvation Temperature: 400°C

-

Capillary Voltage: 3.0 kV

-

MRM Transitions (Hypothetical):

-

This compound: Precursor ion > Product ion (e.g., m/z 211 > 168)

-

Desmethylthis compound: Precursor ion > Product ion (e.g., m/z 197 > 154)

-

Hydroxythis compound: Precursor ion > Product ion (e.g., m/z 227 > 184)

-

Didemethylthis compound: Precursor ion > Product ion (e.g., m/z 183 > 140)

-

Internal Standard: Precursor ion > Product ion

-

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol (with Derivatization)

This protocol is suitable for the analysis of thermally stable metabolites, often requiring derivatization to enhance volatility.

Instrumentation:

-

Gas Chromatograph

-

Mass Spectrometer with an Electron Ionization (EI) source

Derivatization (Silylation):

-

To the dried extract from the sample preparation step, add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

-

Incubate at 70°C for 30 minutes.

GC Conditions:

-

Column: DB-5ms or similar non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm)

-

Carrier Gas: Helium at a constant flow of 1.0 mL/min

-

Injection Mode: Splitless

-

Injector Temperature: 280°C

-

Oven Temperature Program:

-

Initial temperature: 100°C, hold for 2 minutes

-

Ramp: 10°C/min to 280°C

-

Hold at 280°C for 5 minutes

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Scan Mode: Full scan (m/z 50-550) or Selected Ion Monitoring (SIM) for targeted analysis

-

Source Temperature: 230°C

-

Transfer Line Temperature: 280°C

Visualizations

Caption: Proposed metabolic pathway of this compound.

Caption: General experimental workflow for metabolite analysis.

Caption: Key elements for confident metabolite identification.

References

Application Notes and Protocols: Investigating the Effects of Etimizol on Learning and Memory

For Researchers, Scientists, and Drug Development Professionals

Introduction

Etimizol is a pharmacological agent with reported nootropic properties, suggesting its potential to influence cognitive processes such as learning and memory. This document provides a comprehensive guide for the experimental design and execution of studies aimed at elucidating the effects of this compound on these cognitive functions. The protocols outlined herein cover behavioral assays, and discussions on potential underlying cellular and molecular mechanisms.

Data Presentation

The following tables are structured to present quantitative data from behavioral experiments. Due to the limited availability of specific published data for this compound in these exact formats, the tables are presented with hypothetical data to serve as a template for researchers to populate with their experimental findings.

Table 1: Effect of this compound on Spatial Learning in the Morris Water Maze

| Treatment Group | Day 1 Escape Latency (s) | Day 2 Escape Latency (s) | Day 3 Escape Latency (s) | Day 4 Escape Latency (s) | Day 5 Escape Latency (s) | Probe Trial: Time in Target Quadrant (%) |

| Vehicle Control | 60 ± 5.2 | 45 ± 4.8 | 30 ± 3.5 | 20 ± 2.9 | 15 ± 2.1 | 45 ± 5.3 |

| This compound (1.5 mg/kg) | 58 ± 4.9 | 38 ± 4.2 | 22 ± 3.1 | 15 ± 2.5 | 10 ± 1.8 | 65 ± 6.1 |

| This compound (5 mg/kg) | 55 ± 5.1 | 35 ± 3.9 | 18 ± 2.8 | 12 ± 2.0 | 8 ± 1.5 | 75 ± 5.8 |

*Data are presented as mean ± SEM.

Table 2: Effect of this compound on Fear Memory in the Passive Avoidance Test

| Treatment Group | Acquisition Trial: Step-through Latency (s) | Retention Trial (24h): Step-through Latency (s) |

| Vehicle Control | 15 ± 2.5 | 120 ± 15.2 |

| This compound (1.5 mg/kg) | 14 ± 2.8 | 250 ± 20.5 |

| This compound (5 mg/kg) | 16 ± 3.1 | 280 ± 18.9 |

*Data are presented as mean ± SEM.

Experimental Protocols

I. Morris Water Maze (MWM) for Spatial Learning and Memory

The Morris water maze is a widely used behavioral test to assess hippocampal-dependent spatial learning and memory.

A. Apparatus:

-

A circular pool (approximately 1.5-2.0 meters in diameter) filled with water made opaque with non-toxic white paint or milk powder.

-

An escape platform submerged 1-2 cm below the water surface.

-

A video tracking system to record and analyze the animal's swim paths.

-

Distal visual cues placed around the room and visible from the pool.

B. Protocol:

-

Acclimation: Handle the animals (rats or mice) for several days prior to the experiment to reduce stress.

-

This compound Administration: Administer this compound (e.g., 1.5 mg/kg, 5 mg/kg, or vehicle) via intraperitoneal (i.p.) injection 30 minutes before the first training trial each day.

-

Acquisition Phase (5 days):

-

Conduct 4 trials per day for each animal.

-

For each trial, gently place the animal into the water facing the pool wall at one of four quasi-randomly selected start positions.

-

Allow the animal to swim and find the hidden platform. If the animal does not find the platform within 60-90 seconds, gently guide it to the platform.

-

Allow the animal to remain on the platform for 15-30 seconds.

-

Record the escape latency (time to find the platform) and swim path for each trial.

-

-

Probe Trial (Day 6):

-

Remove the escape platform from the pool.

-

Place the animal in the pool at a novel start position and allow it to swim freely for 60 seconds.

-

Record the time spent in the target quadrant (the quadrant that previously contained the platform).

-

II. Passive Avoidance Test for Fear-Motivated Learning and Memory

This test assesses an animal's ability to learn and remember an association between a specific environment and an aversive stimulus. Studies have shown that this compound at doses of 1.5-5 mg/kg can facilitate the formation of passive avoidance behavior in older animals[1]. Another study indicated that a 1.5 mg/kg dose of this compound can help restore memory in a passive avoidance task following an amnesic event like electroconvulsive shock[2].

A. Apparatus:

-

A two-compartment apparatus with a light and a dark chamber connected by a guillotine door.

-

The floor of the dark chamber is equipped with a grid capable of delivering a mild electric foot shock.

B. Protocol:

-

Acclimation: Handle the animals for several days before the experiment.

-

Acquisition Trial (Day 1):

-

Place the animal in the light compartment.

-

After a brief habituation period (e.g., 60 seconds), open the guillotine door.

-

When the animal enters the dark compartment, close the door and deliver a mild, brief foot shock (e.g., 0.5 mA for 2 seconds).

-

Record the step-through latency (time taken to enter the dark compartment).

-

Immediately after the training, administer this compound (e.g., 1.5 mg/kg, 5 mg/kg, or vehicle) i.p. to assess its effect on memory consolidation.

-

-

Retention Trial (Day 2 - 24 hours later):

-

Place the animal back in the light compartment.

-

Open the guillotine door and record the step-through latency to enter the dark compartment (up to a cut-off time, e.g., 300 seconds). A longer latency indicates better memory of the aversive event.

-

III. In Vivo Electrophysiology for Long-Term Potentiation (LTP)

A. Surgical Preparation:

-

Anesthetize the animal (e.g., rat) and place it in a stereotaxic frame.

-

Implant a stimulating electrode in an afferent pathway of the hippocampus (e.g., the perforant path) and a recording electrode in a postsynaptic region (e.g., the dentate gyrus).

-

Allow the animal to recover from surgery.

B. Protocol:

-

Baseline Recording: Record stable baseline field excitatory postsynaptic potentials (fEPSPs) for at least 30 minutes.

-

This compound Administration: Administer this compound (e.g., 10 mg/kg, i.p.) or vehicle. This dosage has been shown to affect the ultrastructure of hippocampal neurons[3].

-

LTP Induction: After a 30-minute post-injection period, deliver a high-frequency stimulation (HFS) protocol (e.g., 100 Hz for 1 second) to the stimulating electrode.

-

Post-HFS Recording: Record fEPSPs for at least 60 minutes following HFS to measure the potentiation of the synaptic response.

-

Data Analysis: Compare the amplitude and slope of the fEPSPs before and after HFS between the this compound and vehicle groups.

Mandatory Visualizations

Caption: Experimental workflow for studying this compound's effects.

References

- 1. [Effect of this compound on age-related characteristics of the formation of the conditioned passive avoidance reaction] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. [Reproduction of "passive" avoidance in rats by administering pharmacologic agents] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. [Effect of this compound on the ultrastructure of the dorsal hippocampus and autonomic ganglia of the rat heart] - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Etimizol in Animal Research

For Researchers, Scientists, and Drug Development Professionals